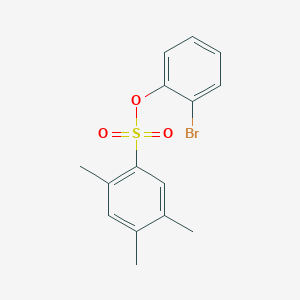

![molecular formula C23H34N2OS B2557363 2-[(Mesitylmethyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole CAS No. 860610-90-8](/img/structure/B2557363.png)

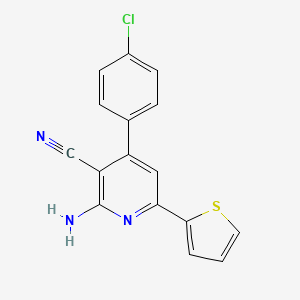

2-[(Mesitylmethyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antitubercular Agents

A study by Karabanovich et al. (2016) highlighted the development of 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles as selective antitubercular agents. These compounds exhibited outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimum inhibitory concentrations as low as 0.03 μM. They demonstrated a selective antimycobacterial effect without activity against other bacteria or fungi tested. The compounds also showed low in vitro toxicities in mammalian cell lines and primary human hepatocytes, with no mutagenic activity in several genotoxicity assays (Karabanovich et al., 2016).

Antibacterial and Antifungal Potential

Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives containing benzimidazole and evaluated their corrosion inhibition ability towards mild steel in sulfuric acid. The study found that these compounds exhibit protective layer formation on mild steel, suggesting their application as corrosion inhibitors. The research also indicated the mixed type behaviour of these inhibitors, with adsorption characteristics following the Langmuir isotherm (Ammal, Prajila, & Joseph, 2018).

Anticancer Properties

Redda and Gangapuram (2007) focused on substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents. Their study indicated that the pharmacological activities of these derivatives, which include potential antimicrobial, antifungal, and anticancer properties, depend on the nature of the substituents on the tetrahydropyridine ring system. The research provided insights into the synthesis and anti-cancer activity profiles of novel 1,3,4-oxadiazoles (Redda & Gangapuram, 2007).

Corrosion Inhibition

Bouklah et al. (2006) explored the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium. The study found that this compound performed excellently as a corrosion inhibitor, with efficiency reaching more than 96.19% at certain concentrations. The inhibition was attributed to the adsorption of oxadiazole molecules on the metal surface, indicating the potential of 1,3,4-oxadiazoles in corrosion protection applications (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Propriétés

IUPAC Name |

2-(4-pentylcyclohexyl)-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2OS/c1-5-6-7-8-19-9-11-20(12-10-19)22-24-25-23(26-22)27-15-21-17(3)13-16(2)14-18(21)4/h13-14,19-20H,5-12,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJNDBMPZJUWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=NN=C(O2)SCC3=C(C=C(C=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2557290.png)

![2-{5-benzyl-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl}acetic acid hydrochloride, Mixture of diastereomers](/img/structure/B2557294.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2557295.png)

![(3aR,7aS)-5-(dimethoxymethyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2557298.png)

![N,N-dibenzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557300.png)